5-Bromo-6-chloro-1-methylbenzimidazol-2-amine
Description
Properties
IUPAC Name |
5-bromo-6-chloro-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIOINJSFSMFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1N)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-3-chloroaniline with formic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, nitration, and reduction steps to introduce the bromine and chlorine substituents, followed by cyclization to form the benzimidazole core. The final step involves methylation of the benzimidazole ring to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products:
- Substitution reactions can yield various substituted benzimidazole derivatives.
- Oxidation can lead to the formation of benzimidazole N-oxides.
- Coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and antiviral properties. Its benzimidazole core is known to inhibit various enzymes and receptors, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with cell signaling pathways by targeting specific kinases. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their distinguishing features include:
Key Insights :
Physicochemical Properties
Notes:
- The target compound’s methyl group (δ ~3.66 ppm) causes upfield shifts compared to non-methylated analogs .
- Nitro groups in benzoxazoles (e.g., δ 1520 cm⁻¹ in IR) introduce strong electron-withdrawing effects, absent in halogenated benzimidazoles .
Biological Activity
5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is a common structural motif in various bioactive molecules. The presence of bromine and chlorine substituents, along with a methyl group, enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.
Target Interactions:
Benzimidazoles, including this compound, primarily interact with protein tubulin. This interaction inhibits microtubule polymerization, disrupting essential cellular processes such as cell division and motility. Such mechanisms are particularly effective against parasitic organisms and cancer cells.
Biochemical Pathways:
The compound can influence various biochemical pathways. For instance, by disrupting microtubule dynamics, it can induce apoptosis in cancer cells or affect the viability of parasites. Additionally, its unique substituents may allow it to modulate enzyme activity or receptor interactions, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| This compound | 50 | Antibacterial |
| Related Benzimidazole | 250 | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been documented through various studies. Its efficacy against different cancer cell lines has been evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
-
Anticancer Efficacy :
A study explored the effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of approximately 12.50 µM . -
Antimicrobial Screening :
Another investigation assessed the antimicrobial activity of several benzimidazole derivatives, including this compound. The study revealed that this compound had a minimum inhibitory concentration (MIC) of 50 µg/ml against S. typhi, showcasing its potential as an antibacterial agent .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary based on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining their efficacy and safety profiles in clinical applications.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves bromination and chlorination of a benzimidazole precursor. Key methods include:
- Halogenation strategies : Sequential bromination and chlorination under controlled temperatures (e.g., 0–5°C for bromine addition, followed by chlorination at 50–60°C) to minimize side reactions .
- Amine protection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during halogenation, followed by deprotection with trifluoroacetic acid (TFA) to restore functionality .
- Yield optimization : Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact purity (>95%) and yield (70–85%) .
Q. Q2. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromo and chloro positions) and methyl group integration .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 274.96) and isotopic patterns consistent with Br/Cl .
- X-ray crystallography : For definitive structural elucidation, particularly to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., halogen positioning, methyl substitution) influence the compound’s binding affinity to kinase targets?
Answer:
- Halogen effects : Bromo and chloro groups enhance hydrophobic interactions with kinase ATP-binding pockets. Positional studies (e.g., 5-Bromo vs. 6-Bromo analogs) show >10-fold differences in IC values due to steric clashes or improved π-π stacking .
- Methyl substitution : The 1-methyl group reduces rotational freedom, stabilizing the benzimidazole scaffold in planar conformations favorable for target engagement .
- SAR recommendations : Use computational docking (e.g., AutoDock Vina) to pre-screen analogs before synthesis .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolic stability : Differences in cytochrome P450-mediated degradation (e.g., CYP3A4 vs. CYP2D6) may explain varying in vivo efficacy. Use liver microsome assays to assess metabolic pathways .
- Data normalization : Report activity relative to a common positive control (e.g., staurosporine for kinase inhibition) to enable cross-study comparisons .
Q. Q5. What mechanistic insights exist for the compound’s antimicrobial activity against drug-resistant pathogens?
Answer:
- Mode of action : Disruption of bacterial DNA gyrase via intercalation, validated by gel electrophoresis and ethidium bromide displacement assays .
- Resistance profiling : Test against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing strains) to identify spectrum breadth .
- Synergy studies : Combine with β-lactam antibiotics to evaluate potentiation effects (e.g., fractional inhibitory concentration index <0.5 indicates synergy) .
Q. Q6. What theoretical frameworks guide the design of derivatives targeting neurodegenerative disease pathways?
Answer:
- Neuroinflammation models : Link to Toll-like receptor (TLR) inhibition, supported by molecular dynamics simulations showing TLR4/MD-2 complex stabilization .
- Oxidative stress mitigation : DFT calculations predict radical scavenging potential via electron donation from the amine group .
- In vivo validation : Use transgenic Caenorhabditis elegans models expressing human tau to assess neuroprotective effects .
Methodological and Regulatory Considerations
Q. Q7. How should researchers handle solubility challenges in in vitro assays?
Answer:
- Solvent systems : Use DMSO-water mixtures (<1% DMSO) for kinetic solubility studies. For low solubility (<10 µM), employ cyclodextrin-based formulations .
- Aggregation testing : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may cause false-positive inhibition .
Q. Q8. What safety protocols are mandated for handling this compound?
Answer:
- Toxicity profiling : Follow OECD guidelines for acute toxicity (e.g., LD in rats) and mutagenicity (Ames test) .
- Waste disposal : Neutralize halogenated waste with 10% sodium bicarbonate before incineration to prevent dioxin formation .
Cross-Disciplinary Applications
Q. Q9. How can chemical engineering principles improve large-scale purification of this compound?
Answer:
- Membrane technologies : Use nanofiltration (MWCO 300–500 Da) to separate unreacted halogenated byproducts .
- Crystallization optimization : Adjust cooling rates (0.5°C/min) and anti-solvent addition (e.g., heptane) to enhance crystal purity .
Q. Q10. What role does this compound play in material science research?
Answer:
- Organic electronics : As a dopant in conductive polymers (e.g., PEDOT:PSS), bromo/chloro groups enhance charge mobility via halogen bonding .
- Photocatalysts : Functionalize TiO nanoparticles via amine coupling for visible-light-driven water splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
